Dutasteride Impurity F (1-Chloro Dihydro Dutasteride) Dutasteride Impurity F (1-Chloro Dihydro Dutasteride) 1-Chloro Dihydro Dutasteride is a 3-oxo-4-aza-5α-androstene-17β-carboxylic acid derivative and an impurity of Dutasteride.
Brand Name: Vulcanchem
CAS No.: 1365545-42-1
VCID: VC0195105
InChI: InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1
SMILES: CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C
Molecular Formula: C27H31ClF6N2O2
Molecular Weight: 565.0 g/mol

Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)

CAS No.: 1365545-42-1

Cat. No.: VC0195105

Molecular Formula: C27H31ClF6N2O2

Molecular Weight: 565.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dutasteride Impurity F (1-Chloro Dihydro Dutasteride) - 1365545-42-1

Specification

CAS No. 1365545-42-1
Molecular Formula C27H31ClF6N2O2
Molecular Weight 565.0 g/mol
IUPAC Name (1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1
Standard InChI Key MKZGQDFQXQLWNU-PHHREDDHSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C
SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

Introduction

Chemical Identity and Structure

Dutasteride Impurity F possesses a complex chemical structure that shares similarities with dutasteride but includes specific modifications that distinguish it as an impurity. The following table provides the detailed chemical identification parameters:

ParameterValue
CAS Number1365545-42-1
Molecular FormulaC27H31ClF6N2O2
Molecular Weight564.99-565.0 g/mol
AppearanceOff-white solid

The IUPAC nomenclature for this compound varies slightly between sources, reflecting the complexity of its chemical structure:

  • (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2,5-bis(trifluoromethyl)phenyl)-4-chloro-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide

  • (1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

  • N-[2,5-Bis(trifluoromethyl)phenyl]-1a-chloro-3-oxo-4-aza-5a-androstane-17β-carboxamide

The compound is also identified through several synonyms in the scientific literature and commercial catalogues:

  • Chloro Deutasteride

  • 1-Chloro Dihydro Dutasteride

  • Dutasteride EP Impurity F

  • Chlorodutasteride (USP)

Physical and Chemical Properties

Understanding the physical and chemical properties of Dutasteride Impurity F is essential for its identification, isolation, and analysis in pharmaceutical quality control processes. The available data on its properties includes:

PropertyDescription
Physical StateOff-white solid
SolubilitySoluble in Methanol
Storage Condition2°C to 8°C
Purity (Commercial Standards)> 95%
Standard InChIInChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1
Standard InChIKeyMKZGQDFQXQLWNU-PHHREDDHSA-N
Canonical SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

The compound's molecular structure contains several functional groups including amide, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity profile. The presence of the chlorine atom represents the primary structural difference from the parent compound dutasteride.

Detection and Analysis Methods

For pharmaceutical quality control purposes, accurate detection and quantification of Dutasteride Impurity F are essential. Several analytical techniques are employed for this purpose:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is one of the primary techniques used for the detection and quantification of Dutasteride Impurity F in pharmaceutical formulations. This technique allows for the separation and quantification of the impurity from the active pharmaceutical ingredient (API) and other potential impurities.

Spectroscopic Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation capabilities and structural information, making it a powerful tool for identifying and characterizing Dutasteride Impurity F. The mass spectral data can confirm the identity of the impurity based on its molecular weight and fragmentation pattern.

Reference Standards

Importance in Pharmaceutical Quality Control

Dutasteride Impurity F plays a significant role in the quality control of dutasteride pharmaceutical products for several reasons:

Regulatory Compliance

Monitoring and controlling impurities like Dutasteride Impurity F is a regulatory requirement enforced by authorities such as the FDA and EMA. The International Conference on Harmonization (ICH) provides guidelines on acceptable levels of impurities in pharmaceutical products .

Quality Assurance

The presence of impurities above certain thresholds can affect the safety, efficacy, and stability of pharmaceutical products. Therefore, monitoring Dutasteride Impurity F levels is crucial for ensuring the quality of dutasteride formulations.

Method Validation

Applications in Research and Development

Beyond its role in quality control, Dutasteride Impurity F has several applications in pharmaceutical research and development:

Process Development

Understanding the formation pathways of Dutasteride Impurity F during dutasteride synthesis can help in optimizing manufacturing processes to minimize impurity formation.

Structure-Activity Relationship Studies

Studying the structural and functional differences between dutasteride and its impurities, including Dutasteride Impurity F, can provide insights into structure-activity relationships and potentially lead to the development of improved pharmaceutical agents.

Analytical Method Development

Dutasteride Impurity F is used in the development and validation of analytical methods for the quality control of dutasteride . These methods are essential for ensuring the reliability and accuracy of quality control processes.

SupplierCatalog NumberProduct Name
Daicel Pharma StandardsDCTI-C-4059Dutasteride EP Impurity F
VulcanchemVC0195105Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
Cleanchem Laboratories LLPCL-DTRD-18Dutasteride EP Impurity F
OST Research Chemicals IncCat U4O-402806 D-02806Dutasteride EP Impurity F
Synthink Chemicals-1-Chloro Dutasteride; Dutasteride EP Impurity F
Cymit QuimicaTR-C3654751-Chloro Dihydro Dutasteride

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